molecular formula C12H19ClN2O2 B7918953 N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7918953
M. Wt: 258.74 g/mol
InChI Key: NIHXMWHXFHGKPC-NSHDSACASA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1353976-87-0) is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group and an N-cyclopropyl moiety. Its molecular formula (C₁₂H₁₉ClN₂O₂) and weight (258.75 g/mol) reflect a compact yet functionalized structure, with the chloro-acetyl group contributing to electrophilic reactivity . Its structural uniqueness lies in the stereospecific (S)-configuration at the piperidine-3-yl position and the cyclopropyl group, which may influence steric and electronic properties critical for biological interactions or synthetic applications.

Properties

IUPAC Name

N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHXMWHXFHGKPC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a chloroacetyl group and a cyclopropyl moiety. Its molecular formula is C15H25ClN2OC_{15}H_{25}ClN_2O with a molecular weight of approximately 295.83 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.

Synthesis Methods

The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is purified through techniques like recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Further studies are required to elucidate the exact molecular targets involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chloroacetamides possess varying degrees of effectiveness against different bacterial strains:

Compound Target Organisms MIC (mg/mL) Activity
N-(4-chlorophenyl)-2-chloroacetamideS. aureus, MRSA0.0039 - 0.025High
N-(substituted phenyl)-2-chloroacetamidesE. coli0.025 - 0.1Moderate
N-(substituted phenyl)-2-chloroacetamidesC. albicans0.05 - 0.1Moderate

These findings suggest that the structure and substituents on the piperidine ring significantly influence antimicrobial efficacy.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models were employed to predict the biological activity of various chloroacetamides based on their chemical structure. The analysis highlighted that lipophilicity and specific substituent positions on the phenyl ring were critical for enhancing antimicrobial properties .
  • Comparative Studies : In comparative studies involving similar compounds, N-acylpiperidines demonstrated potent activity against Gram-positive bacteria, particularly S. aureus, while showing moderate effects against Gram-negative strains like E. coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .

Comparison with Similar Compounds

N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide ()

  • Key Differences: Replaces the 2-chloro-acetyl group with an L-valyl (2-amino-3-methylbutanoyl) residue.
  • This modification could tailor the compound for protease inhibition or peptide-mimetic applications .

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()

  • Key Differences: Substitutes the cyclopropyl group with an ethyl moiety and replaces chloro-acetyl with a hydroxyimino (-N-OH) group.
  • Synthesis : Synthesized in 68–72% yield via two methods, optimized for efficiency .
  • Implications: The hydroxyimino group may confer chelating properties or redox activity, while the ethyl group reduces steric hindrance compared to cyclopropyl. The absence of chlorine likely reduces electrophilicity, altering reactivity in nucleophilic substitutions .

2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide ()

  • Key Differences: Lacks the chloro-acetyl group, instead featuring a primary amino (-NH₂) substituent.
  • The methyl group on the piperidine ring may enhance metabolic stability compared to the chloro-acetylated derivative .

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound () C₁₂H₁₉ClN₂O₂ 258.75 2-Chloro-acetyl, Cyclopropyl
N-Cyclopropyl-N-(L-valyl-piperidinyl) (2) C₁₆H₂₇N₃O₃ 309.41 L-Valyl, Cyclopropyl
(E)-Hydroxyimino Derivative (6) C₉H₁₇N₃O₂ 199.25 Hydroxyimino, Ethyl
2-Amino Derivative (7) C₁₁H₂₁N₃O 211.31 Amino, Methyl-piperidinyl
  • Molecular Weight Trends: The target compound’s chlorine atom increases its molecular weight compared to non-halogenated analogues. Bulkier substituents (e.g., L-valyl in ) further elevate molecular weight.
  • Functional Group Diversity: Chloro-acetyl and cyclopropyl groups in the target compound may enhance membrane permeability compared to polar groups like hydroxyimino or amino .

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